Methyl 2-isothiocyanatobenzoate
Overview
Description
Methyl 2-isothiocyanatobenzoate is an organic compound with the molecular formula C9H7NO2S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an isothiocyanate group is attached to the benzene ring. This compound is known for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-isothiocyanatobenzoate can be synthesized through the reaction of methyl 2-aminobenzoate with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The general reaction scheme is as follows:
Methyl 2-aminobenzoate+Thiophosgene→Methyl 2-isothiocyanatobenzoate+Hydrogen chloride
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining high purity levels.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles such as amines or alcohols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent oxidation.
Major Products:
Thiourea Derivatives: Formed through the addition of amines to the isothiocyanate group.
Substituted Benzoates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-isothiocyanatobenzoate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-isothiocyanatobenzoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The formation of these covalent bonds can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Methyl 2-isocyanatobenzoate: Similar in structure but contains an isocyanate group instead of an isothiocyanate group.
Methyl 4-isothiocyanatobenzoate: Similar but with the isothiocyanate group at the para position.
Ethyl 2-isothiocyanatobenzoate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-isothiocyanatobenzoate is unique due to the position of the isothiocyanate group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
methyl 2-isothiocyanatobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-4-2-3-5-8(7)10-6-13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXVHBOJSCWVCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166844 | |
Record name | Methyl 2-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-82-1 | |
Record name | Benzoic acid, 2-isothiocyanato-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16024-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-isothiocyanatobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-isothiocyanatobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Methyl 2-isothiocyanatobenzoate in organic synthesis?
A1: this compound serves as a versatile building block for synthesizing various heterocyclic compounds, particularly quinazolines and related derivatives. [, , , , , , , , , ] These heterocycles are prevalent in numerous biologically active compounds, making this compound a valuable reagent in medicinal chemistry.
Q2: Can you give some specific examples of heterocycles synthesized using this compound?
A2: Certainly! Researchers have successfully employed this compound to synthesize various heterocycles, including:
- 2-substituted thiophenes: These are formed via a reaction with thiophene in the presence of anhydrous stannic chloride, leading to the intermediate 2-(2-thienyl)-4H-3,l-benzothiazin-4-one. [, ]
- Quinazolines: Various quinazoline derivatives, including those bearing sulfonamide moieties, have been synthesized and investigated for their anticancer and radiosensitizing properties. [, , ]
- Triazoloquinazolines: These compounds have been synthesized by reacting this compound with sulfa drugs, followed by cyclization reactions. [, ]
- Fused mesoionic compounds: Specifically, 1-substituted-5-thioxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-2-thiolates have been synthesized through a base-catalyzed condensation reaction with thiosemicarbazides. []
- Thiazoloquinazolines: The synthesis of 5-oxo-1-tioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazolines has been achieved through a three-component condensation reaction involving this compound, sulfur, and cyanoacetamides or cyanoacetic esters. []
Q3: What makes this compound particularly suitable for these reactions?
A3: Its structure contains both an isothiocyanate group and an ester group, which can participate in various reactions, leading to the formation of diverse heterocyclic structures. [, , , , , , , , , ]
Q4: Besides heterocycles, are there other notable compounds synthesized using this compound?
A4: Yes, a novel one-pot synthesis method for Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate utilizes this compound and methyl malonate. [] This method is noteworthy for its efficiency and the confirmation of the product structure using single-crystal X-ray diffraction.
Q5: Have any structure-activity relationship (SAR) studies been conducted on compounds derived from this compound?
A5: Indeed. Research on quinazoline derivatives bearing sulfonamide moieties, synthesized using this compound, has shown that specific structural modifications can significantly impact their anticancer activity. [] These findings highlight the potential for tailoring the biological activity of these compounds through targeted structural changes.
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